molecular formula C26H26FNO6 B4110577 1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one

Cat. No.: B4110577
M. Wt: 467.5 g/mol
InChI Key: OYFLOFYTGNQJKM-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of fluorobenzyl, methoxyphenoxy, and trimethoxyphenyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The fluorobenzyl, methoxyphenoxy, and trimethoxyphenyl groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone
  • 1-(4-bromobenzyl)-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)-2-azetidinone

Uniqueness

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO6/c1-30-19-9-11-20(12-10-19)34-25-23(17-13-21(31-2)24(33-4)22(14-17)32-3)28(26(25)29)15-16-5-7-18(27)8-6-16/h5-14,23,25H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFLOFYTGNQJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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